

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS number

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Compound of Interest

Compound Name:	3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS No.:	61259-85-6
Cat. No.:	B1597683

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Executive Summary

This technical guide provides a comprehensive analysis of **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** (CAS 61259-85-6), a specialized diarylketone intermediate. While often overshadowed by its 4-chloro isomer in commodity chemical catalogs, this specific regioisomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies, particularly for optimizing lipophilicity and metabolic stability in drug discovery programs targeting kinases and nuclear receptors.

This document moves beyond standard catalog data, offering a validated synthesis protocol, mechanistic insights into its formation, and a framework for its application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

Precise identification is the bedrock of reproducible science. The following data consolidates the structural and physical parameters of the target compound.

Table 1: Compound Specification

Parameter	Detail
Chemical Name	3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS Number	61259-85-6
Molecular Formula	C ₁₆ H ₁₅ ClO ₂
Molecular Weight	274.74 g/mol
SMILES	<chem>COc1c(C)cc(cc1C)C(=O)c2cccc(Cl)c2</chem>
Appearance	Off-white to pale yellow crystalline solid
Predicted LogP	~4.8 (High Lipophilicity)
H-Bond Donors/Acceptors	0 / 2
Key Structural Features	meta-Chlorophenyl ring (Ring A); 3,5-dimethyl-4-methoxyphenyl ring (Ring B)

Part 2: Synthesis Strategy & Mechanistic Logic

The Challenge of Regioselectivity

Synthesizing this molecule requires precise control over regioselectivity. The target structure features a "syringyl-like" ring (3,5-dimethyl-4-methoxy) attached to a 3-chlorobenzoyl moiety.

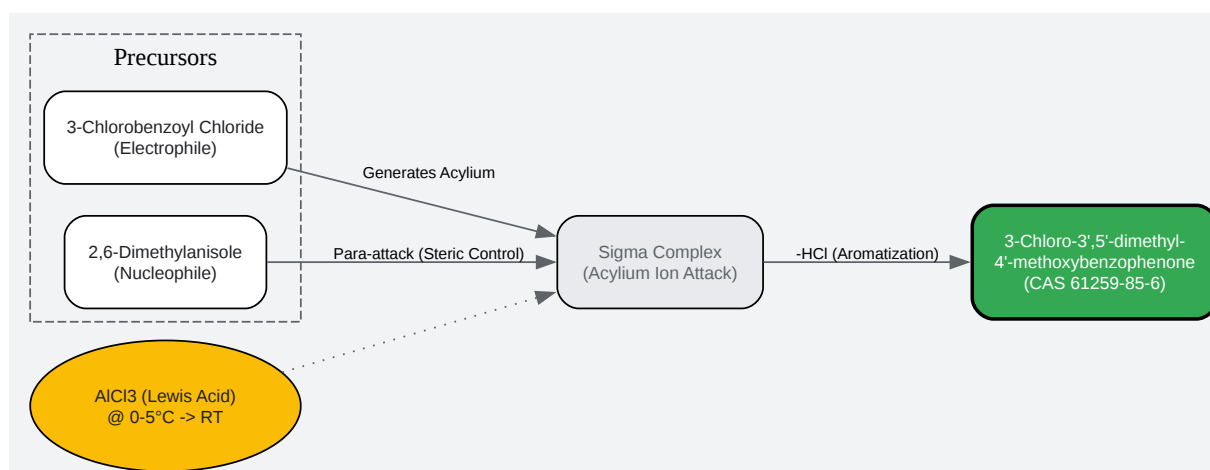
The most robust synthetic route is Friedel-Crafts Acylation. However, the choice of nucleophile is critical.

- **Incorrect Approach:** Reacting 3-chlorobenzene with 3,5-dimethyl-4-methoxybenzoyl chloride. Why it fails: 3-chlorobenzene is deactivated, leading to poor yields and potential mixtures of ortho/para isomers relative to the chlorine.

- Correct Approach: Reacting 3-chlorobenzoyl chloride (electrophile) with 2,6-dimethylanisole (nucleophile).

Mechanistic Insight: 2,6-dimethylanisole is the ideal nucleophile. The methoxy group is a strong ortho, para-director. However, the two ortho positions are sterically blocked by methyl groups. This forces the electrophilic attack exclusively to the para position relative to the methoxy group, yielding the desired 3',5'-dimethyl-4'-methoxy substitution pattern with high regiochemical purity.

Visualizing the Synthesis Pathway



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Figure 1: Regioselective synthesis pathway via Friedel-Crafts acylation, leveraging steric hindrance to ensure para-substitution.

Part 3: Validated Experimental Protocol

Safety Warning: This protocol involves corrosive acid chlorides and aluminum chloride. Perform all operations in a functioning fume hood using anhydrous conditions.

Materials

- 3-Chlorobenzoyl chloride (1.0 eq)
- 2,6-Dimethylanisole (1.05 eq)
- Aluminum Chloride (AlCl_3), anhydrous (1.2 eq)
- Dichloromethane (DCM), anhydrous
- 1M HCl (aq)

Step-by-Step Methodology

- System Preparation:
 - Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
 - Purge with nitrogen and maintain a positive pressure throughout.
- Lewis Acid Activation:
 - Charge the flask with AlCl_3 (1.2 eq) and anhydrous DCM (5-10 volumes).
 - Cool the suspension to 0°C using an ice bath.
 - Expert Note: Controlling the temperature at this stage is crucial to prevent polymerization or demethylation of the anisole.
- Electrophile Formation:
 - Add 3-chlorobenzoyl chloride (1.0 eq) dropwise over 15 minutes.
 - Stir for 20 minutes at 0°C . The solution should darken slightly as the acylium complex forms.
- Nucleophilic Attack:

- Dissolve 2,6-dimethylanisole (1.05 eq) in a minimal amount of DCM.
- Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
- Observation: Evolution of HCl gas will occur (use a scrubber).
- Reaction Completion:
 - Allow the mixture to warm to room temperature naturally.
 - Stir for 3-5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The product will appear as a UV-active spot with a lower R_f than the anisole starting material.
- Quench & Workup:
 - Pour the reaction mixture carefully onto crushed ice/1M HCl.
 - Separate the organic layer.^[1] Extract the aqueous layer twice with DCM.
 - Wash combined organics with Brine -> Saturated NaHCO₃ -> Water.
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification:
 - Recrystallize the crude solid from Ethanol/Hexane or Isopropanol.
 - Target Purity: >98% by HPLC.

Part 4: Analytical Characterization

To validate the identity of CAS 61259-85-6, look for these diagnostic signals.

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 2.30 ppm (s, 6H): Two methyl groups on Ring B.
 - δ 3.80 ppm (s, 3H): Methoxy group on Ring B.

- δ 7.50 ppm (s, 2H): Protons on Ring B (meta to ketone). The singlet confirms the symmetric 3,5-dimethyl substitution.
- δ 7.40–7.80 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring (Ring A). Look for the specific splitting pattern of a meta-substituted benzene (singlet-like peak for H-2, doublet for H-4/6, triplet for H-5).
- Mass Spectrometry (ESI/GC-MS):
 - Molecular Ion: m/z 274 $[M]^+$.
 - Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks (274/276) confirms the presence of a single Chlorine atom.

Part 5: Applications in Drug Discovery

This molecule serves as a high-value Privileged Structure in medicinal chemistry.

Lipophilic Vector Optimization

The 3,5-dimethyl-4-methoxy motif is a "magic methyl" application. It increases lipophilicity (LogP) and steric bulk compared to a simple phenyl ring, often filling hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions or Nuclear Receptor Ligand Binding Domains).

Metabolic Stability

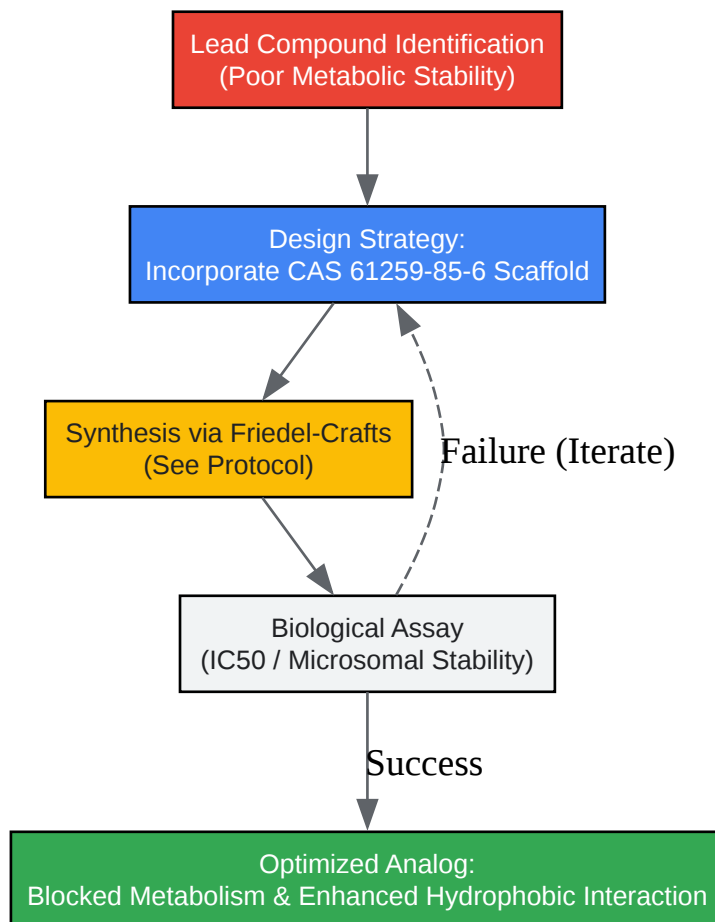
The methyl groups at the 3' and 5' positions block metabolic oxidation at the ortho positions of the anisole ring. Furthermore, the 3-chloro substituent on Ring A blocks metabolism at that position and electronically deactivates the ring against oxidative metabolism.

Bioisostere Studies

This benzophenone is often used to mimic the geometry of:

- Diaryl ethers (found in thyroid hormone analogs).
- Diarylmethanes (found in SGLT2 inhibitors).

Workflow: Utilization in SAR Campaigns



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Figure 2: Integration of the target scaffold into a Lead Optimization workflow to enhance metabolic stability.

References

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Sources

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